6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide
Overview
Description
6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C11H6Cl3N3O. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3,4-dichloroaniline to yield the desired carboxamide . The reaction conditions generally include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative methods such as the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride and 4-dimethylaminopyridine, can be employed to synthesize pyrazine-2-carboxamides .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The pyrazine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide has several scientific research applications, including:
Antimicrobial and Antifungal Agents: The compound has shown significant activity against Mycobacterium tuberculosis and various fungal strains.
Photosynthesis-Inhibiting Activity: It has been evaluated for its ability to inhibit photosynthetic electron transport in spinach chloroplasts.
Medicinal Chemistry: The compound is used in the development of new drugs for treating infectious diseases and other medical conditions.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it inhibits the growth of Mycobacterium tuberculosis by interfering with fatty acid synthesis, which is essential for the bacterium’s survival . The compound’s ability to inhibit photosynthetic electron transport suggests that it may interact with components of the photosynthetic machinery in plants .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide
- 6-Chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide
- 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide
Uniqueness
6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its high activity against Mycobacterium tuberculosis and its ability to inhibit photosynthetic electron transport make it a valuable compound for further research and development .
Properties
IUPAC Name |
6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3N3O/c12-7-2-1-6(3-8(7)13)16-11(18)9-4-15-5-10(14)17-9/h1-5H,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMFMQQYGKRYEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CN=CC(=N2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80581766 | |
Record name | 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80581766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879131-40-5 | |
Record name | 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80581766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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